molecular formula C10H8BrNO2 B596158 6-Bromo-1H-indol-3-yl acetate CAS No. 114306-17-1

6-Bromo-1H-indol-3-yl acetate

Cat. No. B596158
CAS RN: 114306-17-1
M. Wt: 254.083
InChI Key: LNTDPDLGBFTITA-UHFFFAOYSA-N
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Description

“6-Bromo-1H-indol-3-yl acetate” is a chemical compound with the CAS Number: 114306-17-1 . It has a molecular weight of 254.08 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of “this compound” involves the use of silver acetate. The reaction is carried out in acetic acid at 90°C for 3 hours . The mixture is then cooled to room temperature and filtered. The filtrate is evaporated to dryness under reduced pressure. The residue is chromatographed on silica gel with dichloromethane as eluent .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H8BrNO2 . The InChI Code for this compound is 1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound’s physical form, solubility, and other physicochemical properties like Lipophilicity, Water Solubility, and Druglikeness are detailed in the search results .

Scientific Research Applications

  • Brominated Tryptophan Derivatives from Thorectidae Sponges : This study identified several brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, from Thorectandra and Smenospongia sponges. These compounds exhibited weak to moderate inhibitory effects on Staphylococcus epidermidis growth (Segraves & Crews, 2005).

  • Synthesis of α-Substituted Indole-3-Acetamides and Related Compounds : A study explored the reaction of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone with primary amines, leading to various derivatives including α-substituted indole-3-acetamides. This reaction has potential applications in synthesizing biologically active indole derivatives (Sanchez & Parcell, 1990).

  • Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate Reaction : This research involved the conversion of Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate into various derivatives using N-bromosuccinimide, indicating potential applications in synthesizing diverse indole derivatives (Irikawa et al., 1989).

  • Synthesis of Novel Indole Derivatives : A study reported the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate as novel compounds, indicating potential applications in medicinal chemistry (Nassiri & Milani, 2020).

  • Vibrational Spectral Studies of Mecarbinate Derivative : A new mecarbinate derivative, including ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was synthesized and characterized, showing potential applications in pharmaceutical and chemical research (Luo et al., 2019).

  • Antimicrobial and Receptor Binding Properties : Compounds from the Jamaican sponge Smenospongia aurea, including indole alkaloids like 6-bromoaplysinopsin, demonstrated significant antimicrobial and receptor binding properties, indicating potential applications in developing new therapeutics (Hu et al., 2002).

  • COX-2 Inhibitor Synthesis : A study described the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a COX-2 inhibitor, which shows potential applications in pharmaceutical development (Caron et al., 2003).

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Mechanism of Action

Target of Action

6-Bromo-1H-indol-3-yl acetate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological effects of the compound.

Mode of Action

The compound interacts with its targets primarily through binding interactions. The indole nucleus in the compound allows it to readily bind to these receptors . The resulting changes often involve alterations in the activity of the receptor, which can lead to various downstream effects.

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s indole nucleus may enhance its bioavailability, as indole derivatives are known to be readily absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include alterations in cell signaling, gene expression, and metabolic activity, among others.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .

properties

IUPAC Name

(6-bromo-1H-indol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTDPDLGBFTITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60740632
Record name 6-Bromo-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114306-17-1
Record name 6-Bromo-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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